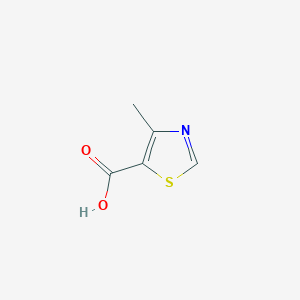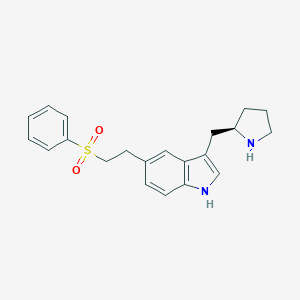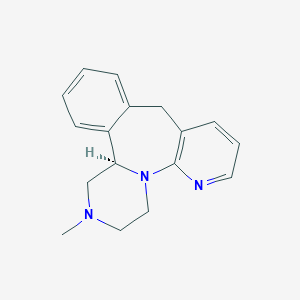
(R)-Mirtazapine
Vue d'ensemble
Description
(R)-Mirtazapine is a pharmaceutical compound used for treating depression and anxiety disorders. It is a tetracyclic antidepressant that works by blocking certain neurotransmitters in the brain.
Applications De Recherche Scientifique
Pharmacokinetics and Pharmacodynamics :
- (R)-Mirtazapine exhibits distinct pharmacokinetic properties, including rapid absorption and peak plasma concentrations reached within 2 hours after oral administration. It demonstrates enantioselective pharmacokinetics with higher plasma concentrations and a longer half-life of the (R)-(−)-enantiomer compared to the (S)-(+)-enantiomer (Timmer, Sitsen, & Delbressine, 2000).
- The pharmacokinetics of this compound are influenced by factors such as gender, age, and genetic polymorphism in CYP2D6, affecting its absorption and metabolism (Brockmöller, Meineke, & Kirchheiner, 2007).
Therapeutic Potential :
- This compound's unique mechanism of action, involving blockade of central α2-adrenergic auto- and heteroreceptors and interaction with serotonin receptors, contributes to its efficacy in treating major depression (Davis & Wilde, 1996).
- Its potential utility in various psychiatric disorders like PTSD and anxiety disorders has been explored, indicating its broader applications beyond depression (Connor, Davidson, Weisler, & Ahearn, 1999).
Enantioselective Effects :
- Studies have shown that the enantiomers of this compound possess different pharmacological effects, with the R-(−)-enantiomer displaying distinct properties in pain modulation and potentially in the treatment of neuropathic pain (Muth‐Selbach, Hermanns, Driehsen, Lipfert, & Freynhagen, 2009).
Novel Drug Delivery Systems :
- Research into developing mirtazapine-loaded solid lipid nanoparticles for topical delivery highlights innovative approaches to optimize drug release and reduce side effects, potentially enhancing its therapeutic efficacy and safety (Kaur, Sharma, Tikoo, & Sinha, 2020).
Comparison with Other Antidepressants :
- Comparative studies with other antidepressants like fluoxetine indicate that this compound may have distinct advantages in certain patient populations, such as those with panic disorder, highlighting its unique pharmacological profile (Ribeiro, Busnello, Kauer-Sant'Anna, Madruga, Quevedo, Busnello, & Kapczinski, 2001).
Mécanisme D'action
Target of Action
The primary targets of ®-Mirtazapine are yet to be identified. The identification of drug targets is a crucial aspect of drug discovery and can help improve both its efficacy and safety . Computational methods such as affinity-based pull-down methods and label-free techniques are often used to predict direct drug targets . .
Mode of Action
The compound’s mode of action is likely to involve complex biochemical interactions . These interactions could involve various cellular components and pathways, leading to changes in cellular function . .
Biochemical Pathways
Pathway analysis plays a vital role in understanding the mode of action of drugs . It helps to understand which biological pathways may be involved in response to a drug treatment . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of ®-Mirtazapine and their impact on its bioavailability are yet to be determined. Understanding these properties is crucial for predicting the drug’s behavior in the body . .
Result of Action
These effects could involve changes in various cellular processes and functions . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a drug. Factors such as temperature, humidity, and CO2 concentrations can affect the activity of a drug . .
Propriétés
IUPAC Name |
(7S)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONZAEMNMFQXRA-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN2[C@H](C1)C3=CC=CC=C3CC4=C2N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001029320 | |
| Record name | (S)-1,2,3,4,10,14b-Hexahydro-2-methylpyrazino(2,1-a)pyrido(2,3-c)(2)benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001029320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in methanol and chloroform mg/mL (20 °C) | |
| Record name | Esmirtazapine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06678 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
61337-87-9 | |
| Record name | Esmirtazapine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61337-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Esmirtazapine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061337879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Esmirtazapine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06678 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (S)-1,2,3,4,10,14b-Hexahydro-2-methylpyrazino(2,1-a)pyrido(2,3-c)(2)benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001029320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.994 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESMIRTAZAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4685R51V7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (R)-Mirtazapine differ from the racemic Mirtazapine in terms of pharmacokinetics?
A1: While both are metabolized through the cytochrome P450 (CYP) system, particularly CYP2D6, this compound exhibits a shorter half-life compared to the racemic mixture. [] Mirtazapine's half-life ranges from 20 to 40 hours. In contrast, this compound has a half-life of approximately 18 hours. [] This difference in half-life could potentially translate to a reduced risk of residual daytime sedation with this compound, although further studies directly comparing the two are needed. [] Additionally, individuals categorized as CYP2D6 poor metabolizers experience a significantly larger concentration-time curve with this compound, highlighting the importance of genetic variability in drug metabolism. []
Q2: What were the findings regarding this compound's effect on daytime functioning in the referenced study?
A2: While the study authors initially claimed no evidence of residual daytime effects based on visual analog scales, their supporting figure actually focused on rebound sleep parameters after treatment discontinuation, not daytime functioning. [] Furthermore, their data indicated that a higher percentage of patients treated with this compound (14.9%) experienced somnolence compared to those on placebo (3.5%), contradicting their initial assertion. [] This highlights the need for further research specifically designed to assess the potential for daytime impairment with this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

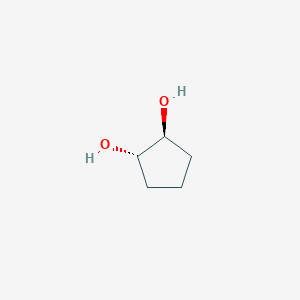

![1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128439.png)


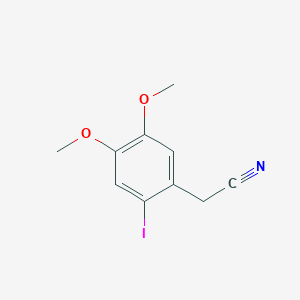
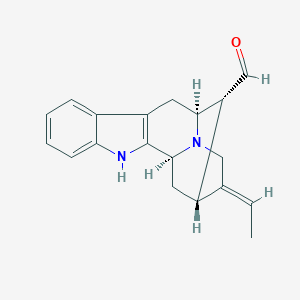
![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128472.png)
